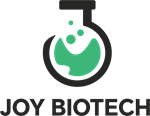- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Shanghai Joy Biotech Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Penicillins
Penicillins are a class of antibiotics derived from the fungus *Penicillium* species, particularly *Penicillium chrysogenum*. They are widely recognized for their ability to combat bacterial infections by inhibiting cell wall synthesis in Gram-positive and some Gram-negative bacteria. The mechanism involves the irreversible binding of penicillin to penicillin-binding proteins (PBPs) within the bacterial cytoplasmic membrane, leading to the disruption of peptidoglycan cross-linking and ultimately causing bacterial lysis.
This class includes several important derivatives such as penicillin G, amoxicillin, and ceftazidime. Penicillins are available in various forms, including oral tablets, capsules, and injectables, making them versatile for treating a wide range of infections, from mild to severe. They are generally well-tolerated with side effects limited to allergic reactions, gastrointestinal disturbances, and rare cases of renal toxicity.
Due to the prevalence of antibiotic resistance, the use and development of penicillins continue to evolve, necessitating ongoing research into new mechanisms and combinations to ensure their effectiveness in treating bacterial infections.


-
Synthesis and Biological Evaluation of 5-Nitrovanillin in Pharmaceutical ApplicationsSynthesis and Biological Evaluation of 5-Nitrovanillin in Pharmaceutical Applications Introduction to 5-Nitrovanillin 5-Nitrovanillin is a derivative of vanillin, a well-known aromatic compound obtained from the seeds of the vanilla plant. It has gained significant attention in recent years due to its potential applications in pharmaceuticals and biomedicine. The addition of a nitro group at the...
-
Ticagrelor's Mechanistic Insights in Cardiovascular Disease Therapy: A Review of Current ResearchTicagrelor's Mechanistic Insights in Cardiovascular Disease Therapy: A Review of Current Research Introduction: Ticagrelor, a potent oral antiplatelet agent, has revolutionized the treatment of cardiovascular diseases by inhibiting platelet activation and aggregation. Its unique mechanism of action makes it a cornerstone in the management of acute coronary syndromes (ACS) and percutaneous coronary...
-
Camptothecin: A Promising Lead Compound in Chemical BiopharmaceuticalsCamptothecin: A Promising Lead Compound in Chemical Biopharmaceuticals Introduction to Camptothecin Camptothecin is a natural alkaloid isolated from the bark of the Chinese tree Camptotheca acuminata. It has garnered significant attention in the field of medicinal chemistry due to its potent biological activities, particularly as an anti-tumor agent. Discovered over three decades ago, camptothecin...
-
(S)-2-Aminobutyramide Hydrochloride: A Chiral Amine with Therapeutic Potential in Chemical Biopharmaceuticals(S)-2-Aminobutyramide Hydrochloride: A Chiral Amine with Therapeutic Potential in Chemical Biopharmaceuticals Introduction to (S)-2-Aminobutyramide Hydrochloride (S)-2-Aminobutyramide Hydrochloride is a chiral compound that has garnered significant attention in the fields of chemistry and biomedicine. As a chiral amine, it exhibits unique properties that make it a promising candidate for various...
-
Sodium Molybdate: A Promising Compound in Chemical BiopharmaceuticalsSodium Molybdate: A Promising Compound in Chemical Biopharmaceuticals Sodium molybdate, a sodium salt of molybdenum acid, has garnered significant attention in the fields of chemistry and biomedicine due to its versatile properties and potential applications. This compound, with the chemical formula Na2MoO4·2H2O, is not only a valuable reagent in analytical chemistry but also exhibits promising...






